N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methoxybenzamide
Overview
Description
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methoxybenzamide is a complex organic compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methoxybenzamide typically involves the reaction of 2-chloro-4-iodoaniline with 3-methoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: Products include sulfoxides, sulfones, amines, and thiols.
Coupling Reactions: Products include biaryl compounds and other coupled derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-fluorobenzamide
- **2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide
- **N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide
Uniqueness
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methoxybenzamide is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIN2O2S/c1-21-11-4-2-3-9(7-11)14(20)19-15(22)18-13-6-5-10(17)8-12(13)16/h2-8H,1H3,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQYJCNETJCHHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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